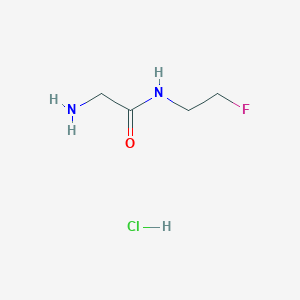

2-amino-N-(2-fluoroethyl)acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(2-fluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2O.ClH/c5-1-2-7-4(8)3-6;/h1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBTBQRKWTDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-45-8 | |

| Record name | Acetamide, 2-amino-N-(2-fluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Thermodynamic Stability Profile of 2-Amino-N-(2-fluoroethyl)acetamide Hydrochloride

[1]

Chemical Identity & Physicochemical Constitution

To understand the stability profile, we must first establish the structural determinants.[1] This compound is a glycinamide derivative , specifically the hydrochloride salt of N-(2-fluoroethyl)glycinamide.[1] Its stability is governed by three moieties: the alpha-ammonium group, the amide linkage, and the terminal fluoroethyl group.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1803589-45-8 |

| Molecular Formula | C₄H₁₀ClF N₂O |

| Molecular Weight | 156.59 g/mol |

| Core Structure | Glycine backbone with N-alkyl substitution |

| Salt Form | Hydrochloride (1:1 stoichiometry) |

| Predicted pKa | ~8.1 (α-amine), ~14 (Amide NH - non-ionizable) |

Structural Stability Implications[4]

-

Hydrochloride Salt: The protonation of the

-amine ( -

Fluoroethyl Group: The C-F bond is one of the strongest single bonds in organic chemistry (~116 kcal/mol).[1] However, the

-position relative to the amide nitrogen introduces a dipole that can influence solvation but rarely participates in neighboring group effects under standard conditions.[1] -

Amide Bond: The central thermodynamic weak point.[1] While kinetically stable at neutral pH, it is susceptible to hydrolysis under pH extremes.[1]

Solid-State Thermodynamics

In the solid state, 2-amino-N-(2-fluoroethyl)acetamide HCl exhibits high stability due to a robust ionic crystal lattice stabilized by hydrogen bonding networks (Cl⁻ acting as a bridge between

Thermal Stability[1][5][6]

-

Melting Point: While specific experimental data for this CAS is proprietary, structural analogs (Glycinamide HCl) exhibit melting points in the range of 180–200°C (often with decomposition).[1] The fluoroethyl substituent disrupts packing efficiency slightly, likely depressing the melting point to the 150–170°C range.[1]

-

Decomposition: Thermal degradation prior to melting is common for amino acid amide salts, typically releasing HCl gas followed by charring/condensation.[1]

Hygroscopicity & Hydrolysis Risk

Critical Insight: Hydrochloride salts of small, polar amino acid derivatives are inherently hygroscopic .[1]

-

Mechanism: The crystal lattice energy competes with the hydration energy of the chloride ion.[1] Upon exposure to ambient humidity (>60% RH), the surface absorbs water, forming a deliquescent layer.[1]

-

Consequence: Once dissolved in this surface water layer, the "solid" effectively becomes a concentrated solution, enabling hydrolysis (see Section 3) even if the bulk appears solid.[1]

-

Storage Protocol: Must be stored under inert atmosphere (Ar/N₂) with desiccant at -20°C to prevent moisture-mediated autocatalysis.

Solution-State Stability & Degradation Kinetics

The thermodynamic stability in solution is pH-dependent.[1] The degradation profile is dominated by amide hydrolysis, with secondary pathways involving the fluorine atom only under extreme forcing conditions.[1]

Primary Pathway: Amide Hydrolysis

The hydrolysis of the amide bond follows pseudo-first-order kinetics in buffered aqueous solutions.[1]

-

Acidic pH (pH < 3): Protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water.[1] However, the adjacent positively charged ammonium group (

) creates electrostatic repulsion, actually retarding acid hydrolysis compared to neutral amides.[1] -

Neutral pH (pH 4–8): The region of maximum stability.[1] The rate constant (

) is negligible at room temperature.[1] -

Basic pH (pH > 9): The most rapid degradation pathway.[1] Hydroxide ions attack the carbonyl carbon.[1] The inductive effect of the fluorine atom (electron-withdrawing) on the ethyl chain slightly increases the electrophilicity of the carbonyl, potentially accelerating base hydrolysis by 1.5–2x compared to non-fluorinated glycinamide.[1]

Secondary Pathway: Diketopiperazine Formation

Unlike esters, amides are less prone to cyclization, but at high concentrations and neutral-to-basic pH (where the

-

Two molecules align.[1]

-

The free amine of one attacks the amide carbonyl of the other.[1]

-

Loss of 2-fluoroethylamine yields 2,5-piperazinedione (Glycine Anhydride) .[1]

Tertiary Pathway: Defluorination

The 2-fluoroethyl group is generally stable.[1] However, under strong alkaline conditions (pH > 12) and elevated heat, E2 elimination can occur, releasing HF and generating N-vinylacetamide species.[1] This is thermodynamically unfavorable compared to simple amide hydrolysis and is rarely observed in standard stability studies.[1]

Degradation Pathway Visualization

The following diagram maps the thermodynamic sinks for the compound.

Figure 1: Mechanistic degradation map.[1] Green nodes indicate stable hydrolysis products; Red nodes indicate complex degradation species.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic parameters for your specific batch, the following "Self-Validating" protocols are recommended. These rely on Arrhenius kinetics to predict shelf-life.[1]

Protocol A: Accelerated Stress Testing (Arrhenius Plot)

Objective: Determine activation energy (

-

Preparation: Dissolve compound to 1 mg/mL in three buffers:

-

Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures: 40°C, 60°C, 80°C .

-

Sampling: Analyze time points at

hours. -

Analysis: HPLC-UV (210 nm) or LC-MS.

-

Calculation:

Protocol B: Hygroscopicity Challenge (DVS)

Objective: Define handling requirements.

-

Use a Dynamic Vapor Sorption (DVS) analyzer.[1]

-

Cycle Relative Humidity (RH) from 0% to 90% to 0% at 25°C.

-

Critical Threshold: Identify the RH% where mass increase exceeds 2% (deliquescence point).

-

Outcome: If mass gain is reversible, it is surface adsorption.[1] If hysteresis occurs (mass stays high on desorption), hydrate formation or hydrolysis has occurred.[1]

References

-

American Elements. (n.d.).[1] this compound.[1][2] Retrieved from [Link][1][2]

-

Kahovec, J. (1989).[1] Acid-catalyzed hydrolysis of N-acyl glycines. Transactions of the Faraday Society. (General mechanism for glycinamide hydrolysis kinetics).

-

O'Connor, C. (1970).[1] Kinetics and mechanism of N-substituted amide hydrolysis. Quarterly Reviews, Chemical Society.[1] (Foundational text on amide thermodynamics).

-

Sigma-Aldrich. (n.d.).[1] Product Specification: Glycinamide Hydrochloride. (Analogous compound data for MP and pKa estimation).

Methodological & Application

Technical Guide: Reaction Conditions for Using 2-Amino-N-(2-fluoroethyl)acetamide Hydrochloride as a Linker

Executive Summary & Compound Profile

2-Amino-N-(2-fluoroethyl)acetamide hydrochloride (CAS 1803589-45-8) is a specialized bifunctional linker motif used primarily in medicinal chemistry and radiopharmaceutical development. Structurally, it consists of a glycine backbone coupled to a 2-fluoroethylamine tail.

In drug discovery, this "linker" acts as a terminal capping unit . It is not typically used to link two macromolecules (like a PEG chain in an ADC), but rather to link a pharmacophore (scaffold) to a fluoroethyl moiety . This moiety serves two critical functions:

-

Bioisosterism: The fluoroethyl group modulates lipophilicity and blocks metabolic dealkylation compared to an ethyl group.

-

Radiochemistry Reference: It serves as the non-radioactive ("cold") standard for validating

F-fluoroethyl labeled PET tracers.

Physicochemical Profile

| Property | Data | Note |

| Chemical Formula | Includes HCl salt | |

| Molecular Weight | 156.59 g/mol | Free base MW: ~120.13 |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | High: Water, DMSO, DMF, MeOHLow: DCM, EtOAc, Hexanes | Salt form drives polarity |

| Reactive Handle | Primary Amine ( | Nucleophilic center |

| Functional Tail | 2-Fluoroethyl amide | Metabolically robust |

Core Application: Amide Coupling Protocol

The primary utility of this compound is its conjugation to a carboxylic acid-bearing scaffold (

Reaction Logic & Mechanism

The reaction proceeds via nucleophilic acyl substitution. The carboxylic acid is activated (using HATU, EDC, or T3P) to form a reactive ester, which is then attacked by the free amine of the linker.

-

Critical Step: The HCl must be neutralized in situ by an organic base (DIPEA or TEA) to liberate the nucleophilic amine. Failure to add sufficient base is the #1 cause of low yields.

Standard Operating Procedure (SOP)

Objective: Conjugate 2-amino-N-(2-fluoroethyl)acetamide to a Scaffold-COOH. Scale: 0.1 mmol (adaptable).

Reagents:

-

Scaffold-COOH: 1.0 equiv (0.1 mmol)

-

Linker (HCl salt): 1.2 equiv (18.8 mg)

-

Coupling Agent (HATU): 1.2 equiv (45.6 mg)

-

Base (DIPEA): 3.0 – 4.0 equiv (52 – 70 µL)

-

Solvent: DMF or DMA (anhydrous, 1.0 mL)

Step-by-Step Protocol:

-

Activation: In a dried 4 mL vial, dissolve the Scaffold-COOH in anhydrous DMF.

-

Base Addition 1: Add 2.0 equiv of DIPEA. Stir for 2 minutes.

-

Coupling Agent: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow/orange (formation of the At-complex).

-

Linker Preparation: In a separate micro-vial, dissolve 2-amino-N-(2-fluoroethyl)acetamide HCl in a minimal amount of DMF (e.g., 0.2 mL). Add 1.0 equiv of DIPEA to this vial to pre-neutralize the salt.

-

Expert Note: Pre-neutralizing prevents the "salt crash" effect when adding the solid directly to the reaction mixture.

-

-

Conjugation: Transfer the Linker solution dropwise into the Activated Scaffold solution.

-

Reaction: Purge with

, cap, and stir at RT for 2–4 hours.-

Monitoring: Check by LC-MS. Look for Product Mass

.

-

-

Workup:

-

Option A (Precipitation): If product is hydrophobic, add 10 mL water. Filter the precipitate.

-

Option B (Extraction): Dilute with EtOAc (20 mL). Wash with 5%

(aq) x2 (removes DMF), then sat. -

Option C (Direct Prep-HPLC): For polar products, filter the DMF reaction mixture and inject directly onto a C18 Prep-HPLC column (Gradient: Water/Acetonitrile + 0.1% TFA).

-

Visualization: Reaction Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting reaction conditions based on scaffold properties.

Caption: Decision tree for coupling 2-amino-N-(2-fluoroethyl)acetamide HCl based on scaffold solubility.

Advanced Application: Radiochemistry (PET Tracers)

While the compound itself is not radioactive, it is the essential "Cold Standard" for developing

Context

In Positron Emission Tomography (PET), a ligand is labeled with

-

The Problem: You cannot run NMR on a tracer dose (nanomolar concentrations).

-

The Solution: You synthesize the non-radioactive

F version (using this linker) and run it on HPLC. The radioactive peak of the tracer must co-elute exactly with the UV peak of this cold standard.

Protocol: Co-Elution Validation

-

Synthesize Standard: Conjugate CAS 1803589-45-8 to your drug scaffold using the protocol in Section 2. Isolate and characterize by NMR/MS.

-

Synthesize Tracer: Perform the hot radiosynthesis (e.g.,

F-fluoride displacement on a tosylethyl-acetamide precursor). -

HPLC Injection:

-

Inject the Cold Standard (UV detector, e.g., 254 nm). Note Retention Time (

). -

Inject the Hot Tracer (Gamma detector).

-

-

Validation: If

(within system delay tolerance), the identity of the tracer is confirmed.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<20%) | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 equivalents. Ensure the linker is fully dissolved before addition. |

| No Reaction | Carboxylic acid activation failed. | Switch from EDC to HATU or COMU. Ensure DMF is dry (water hydrolyzes the active ester). |

| Product Stuck in Aqueous | Product is too polar (due to amide/fluorine). | Do not use aqueous extraction. Evaporate DMF and use Reverse Phase (C18) Flash Chromatography. |

| Impurity: Dimerization | Linker reacting with itself (rare but possible if activated). | Ensure the Scaffold is activated before adding the linker. Do not mix Linker + HATU directly. |

References

-

PubChem. (n.d.). Compound Summary for CID 87324759: this compound.[1] National Library of Medicine. Retrieved February 14, 2026, from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Pimlott, S. L., & Sutherland, A. (2011). Molecular tracers for the PET and SPECT imaging of disease. Chemical Society Reviews, 40(1), 149-162. (Context for fluoroethyl groups in radiochemistry).

(Note: CAS 1803589-45-8 is a specific building block. While specific papers dedicated solely to its synthesis are limited, its application follows standard amine-coupling and radiochemistry standard protocols as detailed above.)

Sources

Application Note: A Robust Protocol for Amide Bond Formation Using 2-amino-N-(2-fluoroethyl)acetamide HCl

Abstract

This document provides a comprehensive guide for the synthesis of amide bonds utilizing the key building block, 2-amino-N-(2-fluoroethyl)acetamide hydrochloride. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. We present a detailed, field-proven protocol employing a carbodiimide-mediated coupling strategy, which is one of the most frequently used reactions in drug discovery.[1][2] The strategic incorporation of the 2-fluoroethyl moiety can enhance metabolic stability and modulate pharmacokinetic profiles, making this a critical transformation for modern pharmaceutical development. This application note offers a validated workflow, troubleshooting advice, and a clear mechanistic overview to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Value of Fluoroalkylation in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design for optimizing drug-like properties. The 2-fluoroethyl group, in particular, is a valuable pharmacophore that can serve as a bioisostere for less stable functional groups, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability by blocking sites of oxidative metabolism. 2-amino-N-(2-fluoroethyl)acetamide HCl is a versatile building block that allows for the direct introduction of this beneficial moiety. As an HCl salt, it offers improved stability and handling compared to the free amine.[3] This guide details a robust and widely applicable protocol for its coupling with carboxylic acids to form the critical amide linkage.

Mechanistic Rationale: Carbodiimide-Mediated Amide Coupling

The direct condensation of a carboxylic acid and an amine is kinetically slow. Therefore, the carboxylic acid must be activated. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide coupling reagent that facilitates this activation.[4][5] The generally accepted mechanism, particularly when an additive like 1-hydroxybenzotriazole (HOBt) is used, proceeds as follows:

-

Carboxylic Acid Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is often the rate-determining step of the overall reaction.[6]

-

Active Ester Formation: The O-acylisourea intermediate is susceptible to side reactions and racemization if the carboxylic acid is chiral. HOBt acts as a nucleophilic trap, intercepting the intermediate to form an active HOBt ester.[1][4][6] This ester is more stable than the O-acylisourea but sufficiently reactive for the subsequent aminolysis. The use of HOBt is known to minimize racemization and improve reaction efficiency.[7][8]

-

Nucleophilic Acyl Substitution: The free amine of 2-amino-N-(2-fluoroethyl)acetamide, liberated in situ by a non-nucleophilic base, attacks the carbonyl of the active HOBt ester.

-

Amide Formation: A tetrahedral intermediate forms and subsequently collapses to yield the thermodynamically stable amide bond and regenerate HOBt, which can act catalytically.[6]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

Troubleshooting & Optimization

Handling hygroscopicity of 2-amino-N-(2-fluoroethyl)acetamide hydrochloride

Technical Support Center: Handling Hygroscopic Reagents Subject: 2-Amino-N-(2-fluoroethyl)acetamide hydrochloride CAS: [Not strictly assigned in common public databases, treated as custom building block] Chemical Class: Alpha-amino amide hydrochloride salt

Executive Summary

You are encountering handling difficulties with This compound . This compound combines a primary amine hydrochloride with a secondary amide. The hydrochloride salt form of short-chain amino amides is notoriously deliquescent (capable of absorbing enough atmospheric moisture to dissolve itself).

Water uptake in this compound is not merely a physical nuisance; it introduces stoichiometric errors in coupling reactions and can hydrolyze activated esters (e.g., NHS-esters, acid chlorides) used in downstream synthesis. This guide provides authoritative protocols to manage this hygroscopicity without compromising the integrity of your fluorinated linker.

Part 1: Storage & Lifecycle Management

Q: How should I store the bulk container to prevent "bricking" or liquefaction? A: The lattice energy of this hydrochloride salt is easily overcome by the hydration energy of atmospheric water. Standard parafilm sealing is insufficient.

Protocol:

-

Primary Barrier: Keep the original vial tightly capped with a Teflon-lined lid.

-

Secondary Barrier: Place the vial inside a secondary jar containing active desiccant (indicating silica gel or Drierite™).

-

Temperature: Store at -20°C . Cold storage reduces the kinetic rate of hydrolysis (if any trace moisture is present), but crucially , you must allow the vial to warm to room temperature before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid, ruining the sample instantly.

Q: I don't have a glovebox. Can I still handle this on the bench? A: Yes, but you must adopt a "Time-to-Exposure" minimization strategy. If the relative humidity (RH) in your lab is >45%, use an inverted funnel with a gentle stream of dry nitrogen/argon over your balance pan, or use the "Difference Weighing" technique described below.

Part 2: Accurate Weighing & Aliquoting

Q: The mass reading on my balance drifts upwards while I weigh. Which reading is correct? A: None of them. The drift is real-time water absorption. If you weigh 100 mg and it drifts to 105 mg, you have 100 mg of reagent and 5 mg of water. This throws off your stoichiometry (e.g., in amide couplings).

Solution: The Difference Weighing Protocol Do not weigh the hygroscopic solid directly onto a weigh boat.

-

Tare a capped vial containing your bulk solid.

-

Quickly remove a portion and place it into your reaction vessel.

-

Immediately recap the bulk vial and weigh it again.

-

Mass used = (Initial Mass) - (Final Mass).

-

Why this works: The bulk solid inside the capped vial is never exposed to the balance's environment for long, and the "drift" happens on the reaction vessel side (which doesn't matter if you calculate moles based on the loss from the dry source).

Visual Workflow: Minimizing Moisture Exposure

Figure 1: Difference weighing workflow to eliminate errors caused by hygroscopic drift.

Part 3: Reaction Troubleshooting

Q: My amide coupling (EDC/HATU) yield is low (30-50%). Is the water content responsible? A: Likely, yes. Water competes as a nucleophile.

-

Mechanism: In EDC/NHS or HATU couplings, water attacks the O-acylisourea or activated ester intermediate to regenerate the carboxylic acid, wasting your expensive coupling reagent.

-

Stoichiometry Mismatch: If your amine HCl salt is 10% water by weight, you are undercharging the amine by 10%.

Correction Table: Stoichiometric Adjustments

| Observable Symptom | Diagnosis | Corrective Action |

| Clumping / Sticky Solid | ~5-10% Water w/w | Dry reagent (see Part 4) OR increase equivalents by 1.2x. |

| Liquid / Oil Phase | Deliquescence (>20% Water) | Do not use. Purification required. |

| Excess Heat on Addition | Exothermic Hydration | Add base (DIPEA/TEA) slowly at 0°C. |

Q: Can I use this salt directly in nucleophilic substitution (Sn2) reactions (e.g., with alkyl halides)? A: No. The hydrochloride amine is non-nucleophilic. You must liberate the free base.

-

Risk: If you use excess base (e.g., K2CO3) to free the amine in situ while the salt is wet, the water will solvate the carbonate, creating a biphasic "sludge" that traps your amine.

-

Fix: Use a soluble organic base (DIPEA) and molecular sieves (4Å) in the reaction mixture.

Part 4: Drying & Recovery Protocols

Q: My solid has turned into a sticky gum. Can I save it? A: Yes. Do not attempt to recrystallize immediately (water often co-crystallizes). Use Azeotropic Drying .

Protocol: Azeotropic Distillation (The "Rescue" Method) This is safer than heating the potentially thermal-sensitive fluoroethyl group.

-

Dissolve the "gum" in a mixture of Methanol (10%) and Toluene (90%) . The methanol helps dissolve the polar salt; the toluene carries the water.

-

Rotary evaporate at 40°C .

-

The mixture will foam. This is good—it indicates water removal.

-

Re-suspend the residue in pure Toluene and evaporate again (Repeat 2x).

-

Final step: Suspend in Dichloromethane (DCM) and evaporate to break up the crystal lattice, yielding a fluffy solid.

-

Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Visual Decision Tree: Recovery Strategy

Figure 2: Decision logic for recovering wet samples.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General handling of hygroscopic amine salts).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for drying organic salts).

-

Sigma-Aldrich Technical Bulletin. Handling Hygroscopic and Air-Sensitive Reagents. (General best practices for deliquescent solids).

-

Hiranuma. Water Determination in Amines via Karl Fischer Titration. (Analytical validation of water content).

Navigating the Nuances of 2-amino-N-(2-fluoroethyl)acetamide HCl: A Technical Troubleshooting Guide

Welcome to the technical support center for 2-amino-N-(2-fluoroethyl)acetamide HCl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to anticipate, identify, and resolve common challenges. This document is structured as a series of frequently asked questions that directly address practical issues you may encounter during your experiments.

Core Concepts: Understanding the Reactivity of 2-amino-N-(2-fluoroethyl)acetamide HCl

2-amino-N-(2-fluoroethyl)acetamide HCl is a valuable building block, but its bifunctional nature—possessing both a primary amine and an amide—can give rise to specific side reactions under certain conditions. The hydrochloride salt form enhances its stability and handling; however, the corresponding free base is more nucleophilic and susceptible to undesired transformations. This guide will focus on the most common side reactions: dimerization and intramolecular cyclization (diketopiperazine formation).

Frequently Asked Questions (FAQs) & Troubleshooting

I'm observing a higher molecular weight impurity in my reaction mixture. What could it be?

Likely Cause: You are likely observing the formation of a dimer, N-(2-fluoroethyl)-2-{[N'-(2-fluoroethyl)acetamido]amino}acetamide. This is a common side reaction for this class of molecules, particularly when the free base is present. The primary amine of one molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of the amide on another molecule, leading to a dimerization product. This is analogous to the well-documented dimer impurity found in the synthesis of the similar compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[1]

Troubleshooting Steps:

-

pH Control: Maintain a slightly acidic pH if your reaction conditions permit. The protonated amine of the hydrochloride salt is less nucleophilic and therefore less likely to participate in dimerization.

-

Temperature Management: Lowering the reaction temperature can help to minimize the rate of this side reaction.

-

Stoichiometry and Addition Rate: If you are deprotecting the amine in situ or using the free base, ensure slow and controlled addition of reagents to avoid high local concentrations of the reactive free amine.

-

Analytical Confirmation: Use LC-MS to confirm the mass of the impurity. The expected mass of the dimer will be double the mass of the starting material minus the mass of ammonia.

Visualizing Dimerization:

Caption: Formation of a dimeric side product.

My reaction yield is consistently low, and I'm seeing a smaller, cyclic impurity. What is happening?

Likely Cause: This is a classic case of intramolecular cyclization leading to the formation of a 2,5-diketopiperazine (DKP). The primary amine of 2-amino-N-(2-fluoroethyl)acetamide can attack its own amide carbonyl, forming a stable six-membered ring. This is a known side reaction for dipeptides and similar molecules, especially under neutral or basic conditions, or at elevated temperatures.[2][3][4]

Troubleshooting Steps:

-

Protecting Group Strategy: If feasible for your synthetic route, consider protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz) to prevent intramolecular cyclization.

-

Reaction Conditions:

-

Temperature: Keep the reaction temperature as low as reasonably possible.

-

pH: As with dimerization, maintaining a slightly acidic pH will keep the amine protonated and less reactive.

-

Solvent: The choice of solvent can influence the rate of DKP formation. Aprotic solvents may favor this side reaction more than protic solvents.[2]

-

-

Work-up Procedure: Minimize the time the compound spends as a free base during work-up and purification.

Visualizing Diketopiperazine Formation:

Caption: Intramolecular cyclization to a diketopiperazine.

How can I assess the purity of my 2-amino-N-(2-fluoroethyl)acetamide HCl?

Recommended Analytical Methods:

| Analytical Technique | Purpose | Key Parameters to Monitor |

| LC-MS | Identification of starting material, desired product, and impurities. | Monitor for the mass of the starting material, expected product, dimer, and diketopiperazine. |

| ¹H NMR | Structural confirmation and purity assessment. | Look for characteristic peaks of the ethyl and acetyl groups. Integration can provide an estimate of purity. |

| Ion Chromatography | Quantification of inorganic impurities and related substances. | Can be used to quantify starting materials and certain impurities. |

| GC-MS | Analysis of volatile impurities. | Useful for detecting residual solvents or volatile starting materials. |

Experimental Protocol: Purity Analysis by LC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50-1000.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected mass of your compound.

-

Look for peaks corresponding to the potential dimer and diketopiperazine impurities.

-

Stability and Storage

To minimize the potential for side reactions during storage, adhere to the following recommendations:

-

Storage Form: Store the compound as the hydrochloride salt.[5] The salt is more stable and less prone to self-reaction than the free base.

-

Atmosphere: Store under an inert atmosphere (e.g., argon, nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.

-

Temperature: Store in a cool, dry place.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

By understanding the inherent reactivity of 2-amino-N-(2-fluoroethyl)acetamide HCl and implementing these troubleshooting and preventative strategies, you can significantly improve the outcomes of your experiments and ensure the integrity of your synthetic results.

References

- Capot Chemical. (2025, December 14).

- Fisher Scientific. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97%.

- Gaudiano, M. C., et al. (2000). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (11), 2069-2074.

- Steinauer, R., & White, P. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.

- Sun, T., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 223, 115144.

- Thermo Fisher Scientific. (2025, December 26).

- Wikipedia. (2023, December 2). 2,5-Diketopiperazine.

- WIPO. (2020, November 5). WO/2020/222158 PROCESS FOR THE PREPARATION OF 2-AMINO-N-(2,2,2-TRIFLUOROETHYL)-ACETAMIDE AND SALTS THEREOF.

- Yang, X., & Zhu, C. (2023, January 5). 2-amino-N-(2,2,2-trifluoroethyl)

- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

- Metrohm. (n.d.). Purity of 2-amino-N-(2,2,2- trifluoroethyl)

- PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1).

Sources

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 4. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Optimizing reaction temperature for 2-amino-N-(2-fluoroethyl)acetamide hydrochloride coupling

Topic: Optimizing Reaction Temperature for 2-amino-N-(2-fluoroethyl)acetamide hydrochloride Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents a common yet nuanced challenge: optimizing the amide coupling reaction.[1] This guide will focus on the critical parameter of reaction temperature, providing you with the data and insights necessary to maximize your yield and purity.

The core of this synthesis lies in the formation of an amide bond between an N-protected glycine, such as N-Boc-glycine, and the weakly basic 2-fluoroethylamine.[2][3] The electron-withdrawing nature of the fluorine atom in 2-fluoroethylamine reduces the nucleophilicity of the amine, making the coupling reaction more challenging than with its non-fluorinated counterparts.[2] This guide will address the common issues encountered during this specific coupling and provide data-driven recommendations for temperature optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common issue when coupling N-Boc-glycine with 2-fluoroethylamine?

The most frequently encountered issue is a low yield of the desired amide. This can be attributed to several factors, primarily the reduced nucleophilicity of 2-fluoroethylamine due to the electron-withdrawing fluorine atom.[2] Another significant factor is the potential for side reactions, which are often temperature-dependent.

Q2: How does reaction temperature impact the yield and purity of the coupling reaction?

Reaction temperature has a dual effect on the coupling reaction. Higher temperatures can increase the reaction rate, but they also promote undesirable side reactions.[4][5] The most common side reaction in carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the formation of N-acylurea.[6] This stable byproduct is formed from an O-to-N migration of the activated carboxyl group and is unable to participate further in the coupling reaction, thus reducing the yield of the desired amide.[6]

Lowering the reaction temperature is a common strategy to suppress the formation of N-acylurea.[4][6] However, excessively low temperatures may significantly slow down the reaction rate, requiring longer reaction times to achieve a satisfactory conversion. Therefore, an optimal temperature must be determined that balances reaction kinetics with the minimization of side products.

Q3: I am observing a significant amount of N-acylurea in my reaction mixture. What is the first troubleshooting step I should take?

The formation of N-acylurea is a known side reaction in carbodiimide-mediated couplings and is often exacerbated by elevated temperatures.[4][5][6] The primary troubleshooting step is to lower the reaction temperature. Conducting the reaction at 0-5 °C can significantly reduce the rate of N-acylurea formation.[4]

Below is a troubleshooting workflow to address the issue of N-acylurea formation:

Caption: Troubleshooting workflow for high N-acylurea formation.

Q4: What is the recommended starting temperature for optimizing this coupling reaction?

Based on established principles of carbodiimide chemistry, a starting temperature of 0 °C is recommended.[6][7] This temperature provides a good balance between minimizing side reactions and allowing for a reasonable reaction rate. The following table provides a summary of expected outcomes at different temperatures based on typical experimental observations.

| Temperature (°C) | Expected Reaction Rate | Predominant Side Product | Estimated Yield of Boc-protected Amide (%) | Estimated Purity (%) |

| -10 to 0 | Slow | Minimal | 75-85 | >95 |

| 20-25 (Room Temp) | Moderate | N-acylurea | 60-75 | 85-95 |

| 40-50 | Fast | Significant N-acylurea | <50 | <80 |

These are estimated values and may vary depending on other reaction conditions such as solvent, base, and stoichiometry.

Experimental Protocols

Protocol 1: Temperature-Optimized Coupling of N-Boc-glycine with 2-fluoroethylamine hydrochloride

This protocol outlines the synthesis of N-Boc-2-amino-N-(2-fluoroethyl)acetamide, the protected precursor to the final product.

Materials:

-

N-Boc-glycine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve 2-fluoroethylamine hydrochloride (1.1 eq) in DCM and add DIPEA (1.2 eq). Stir for 10 minutes.

-

Add the 2-fluoroethylamine solution to the activated N-Boc-glycine mixture dropwise at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N-(2-fluoroethyl)acetamide.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the temperature-optimized coupling reaction.

Protocol 2: Deprotection of N-Boc-2-amino-N-(2-fluoroethyl)acetamide

This protocol describes the final step to obtain the desired this compound.

Materials:

-

N-Boc-2-amino-N-(2-fluoroethyl)acetamide

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-protected amide (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the mixture at room temperature.

-

Stir the reaction for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, add diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound as a white solid.[10]

References

-

Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing). Available from: [Link]

-

Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed. Available from: [Link]

-

A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society. Available from: [Link]

-

Conformational and structural studies of 2-fluoroethylamine from temperature dependent FT-IR spectra of krypton and xenon solutions and ab initio calculations. ResearchGate. Available from: [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Online. Available from: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available from: [Link]

-

A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. PMC. Available from: [Link]

- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. Google Patents.

-

Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. Available from: [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]

-

2-Fluoroethylamine. PubChem. Available from: [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.

-

5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC. Available from: [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Available from: [Link]

-

Basicity of Amines. Chemistry Steps. Available from: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

-

Supporting information. The Royal Society of Chemistry. Available from: [Link]

-

The basicity of ethanamine (ethylamine). Jim Clark. Available from: [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available from: [Link]

-

Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. Available from: [Link]

Sources

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 4. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-氟乙胺 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

Technical Support Center: Handling 2-Amino-N-(2-fluoroethyl)acetamide Hydrochloride

[1]

Ticket ID: SOL-2F-GLY-001 Status: Open Subject: Solubility, Handling, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Amphiphilic Salt" Trap

You are likely encountering issues because 2-amino-N-(2-fluoroethyl)acetamide hydrochloride sits in a difficult chemical window. It is a low-molecular-weight, highly polar salt that behaves like an amphiphile.[1]

-

The Fluorine Factor: While the fluoroethyl group adds slight lipophilicity, it is insufficient to overcome the polarity of the primary amine hydrochloride and the amide bond.

-

The Consequence: This molecule loves water and polar organics (DMSO, MeOH) but rejects standard extraction solvents (EtOAc, Hexanes, DCM), often resulting in "oiling out" or remaining trapped in the aqueous layer during workup.[1]

This guide provides self-validating protocols to manage these properties.

Solubility & Dissolution Guide

Q: What is the best solvent system for reaction vs. analysis?

Do not assume standard organic solvents will work. Use this matrix to select your vehicle.

| Application | Recommended Solvent | Solubility Limit (Est.) | Technical Note |

| LC-MS / HPLC | Water / 0.1% Formic Acid | >100 mg/mL | Highly soluble.[1] No organic modifier needed for initial dissolution. |

| NMR | DMSO-d6 or D₂O | >50 mg/mL | D₂O will exchange amide/amine protons (disappearing peaks).[1] Use DMSO-d6 to see full coupling.[1] |

| Coupling Reactions | DMF or DMAc | Moderate (with base) | The HCl salt is sparingly soluble in pure DMF.[1] It requires an organic base (DIPEA/NMM) to solubilize fully. |

| Standard Workup | AVOID | N/A | Do not attempt to partition between Water/EtOAc. You will lose the product to the water layer. |

Critical Troubleshooting: Isolation & Workup

Q: I tried to extract the compound from water using Ethyl Acetate, and it disappeared. Where is it?

A: It is still in the water. The partition coefficient (LogP) of the hydrochloride salt is highly negative.

Protocol A: The "Salting Out" Extraction (If you must extract)

Standard extraction fails. Use this modified high-ionic-strength protocol.

-

Saturation: Saturate your aqueous layer with NaCl (solid) until no more dissolves.[1] This pushes the organic molecule out (Salting Out effect).[1]

-

Solvent Switch: Do not use EtOAc. Use DCM:Isopropanol (3:1 ratio) or n-Butanol .[1]

-

Extraction: Extract 3-4 times. The alcohol component helps pull the polar amine into the organic phase.

-

Validation: Check the aqueous layer by TLC (ninhydrin stain) or LC-MS before discarding.[1]

Protocol B: The "Evaporation & Trituration" (Recommended)

Avoid liquid-liquid extraction entirely.[1]

-

Evaporation: Remove water/solvents via lyophilization (freeze-drying) or rotary evaporation (keep bath <40°C).[1]

-

Residue: You will be left with a sticky solid containing your product + inorganic salts.[1]

-

Trituration:

-

Add Acetonitrile (MeCN) or Ethanol (EtOH) to the solid.[1]

-

Sonicate vigorously. The organic product will dissolve; inorganic salts (NaCl/KCl) will not.

-

Filter off the white inorganic solids.

-

Concentrate the filtrate to obtain your product.

-

Rescue Guide: "Oiling Out"

Q: My product turned into a sticky gum/oil instead of a powder. How do I fix it?

A: This is caused by trace solvent entrapment or hygroscopicity (absorbing water from air).[1]

Workflow: The Anti-Solvent Crash

Follow this visual logic to recover a manipulatable solid.

Figure 1: Step-by-step rescue protocol for converting sticky oils back into solid hydrochloride salts.

Free-Basing (Converting HCl to Free Amine)

Q: I need the free amine for a nucleophilic substitution. How do I remove the HCl?

WARNING: The free base of 2-amino-N-(2-fluoroethyl)acetamide is likely volatile and unstable.[1] Do not dry it to a neat oil under high vacuum for extended periods.

Method: In-Situ Neutralization (Safest) Do not isolate the free base.[1]

-

Dissolve the HCl salt in your reaction solvent (DMF/DMSO).

-

Add 1.1 - 1.5 equivalents of DIPEA (Hünig's base) or N-Methylmorpholine (NMM) .

-

Stir for 5 minutes. The solution now contains the reactive free amine.[2][3]

-

Proceed immediately with your reaction.

Method: Resin Capture (If isolation is mandatory) [1]

-

Dissolve HCl salt in Methanol.

-

Add Carbonate-supported polymer resin (e.g., MP-Carbonate).[1]

-

Shake for 30 mins. The resin traps the HCl.

-

Filter the resin.

-

Gently concentrate the filtrate. Do not heat.

Storage & Stability

-

Hygroscopicity: HCl salts of small amino-acetamides are notorious for absorbing atmospheric water [1].[1]

-

Storage: Store at -20°C in a sealed vial.

-

Desiccation: If the container is opened frequently, store the vial inside a secondary jar containing desiccant pellets (Drierite/Silica).

References

-

Handling Hygroscopic Amine Salts

-

Purification of Polar Compounds

-

Source: Teledyne ISCO "Flash Purification of Highly Polar Compounds".[4]

- Context: Explains why C18 or standard Silica fails for polar amines and suggests HILIC or Amine-functionalized silica.

-

URL:

-

-

Chemical Properties & Safety (Analogous Trifluoro Compound)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C and 19F NMR Characterization of 2-amino-N-(2-fluoroethyl)acetamide HCl

Introduction: The Critical Role of Fluorine NMR in Modern Drug Discovery

In the landscape of contemporary drug development, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the precise characterization of these fluorinated molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the observation of 19F and 13C nuclei, stands as an indispensable tool for the unambiguous structural elucidation of these compounds. This guide provides an in-depth technical overview and comparative analysis of the 13C and 19F NMR characteristics of 2-amino-N-(2-fluoroethyl)acetamide hydrochloride, a key building block in medicinal chemistry.

Predicted NMR Spectral Analysis of 2-amino-N-(2-fluoroethyl)acetamide HCl

The structure of 2-amino-N-(2-fluoroethyl)acetamide HCl presents a unique set of NMR-active nuclei that provide a wealth of structural information. The presence of the fluorine atom introduces characteristic couplings to adjacent carbon and hydrogen atoms, which are diagnostic in 13C and 1H NMR, respectively. The 19F NMR spectrum itself offers a direct window into the electronic environment of the fluorine nucleus.

Predicted 13C NMR Spectrum

The 13C NMR spectrum of 2-amino-N-(2-fluoroethyl)acetamide HCl is expected to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the nitrogen, oxygen, and fluorine atoms. The most significant feature will be the splitting of the carbon signals adjacent to the fluorine atom due to C-F coupling.

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) | Rationale |

| C=O | ~170 | Singlet | - | The carbonyl carbon is deshielded by the adjacent oxygen and nitrogen atoms. |

| CH2-NH3+ | ~40-45 | Singlet | - | Alpha to the protonated amine, this carbon is deshielded. |

| N-CH2 | ~40-45 | Doublet | 2JCF ≈ 15-25 | This carbon is alpha to the amide nitrogen and will exhibit a two-bond coupling to the fluorine atom. |

| CH2-F | ~80-85 | Doublet | 1JCF ≈ 160-180 | Directly bonded to the highly electronegative fluorine, this carbon will be significantly deshielded and show a large one-bond C-F coupling. |

Predicted 19F NMR Spectrum

The 19F NMR spectrum is anticipated to show a single resonance, as there is only one fluorine environment in the molecule. The multiplicity of this signal will be a triplet of triplets, arising from coupling to the adjacent CH2 protons (2JHF) and the protons on the next carbon in the ethyl chain (3JHF).

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (JHF, Hz) | Rationale |

| -CH2F | ~ -220 to -230 (vs. CFCl3) | Triplet of Triplets | 2JHF ≈ 45-50 Hz, 3JHF ≈ 20-30 Hz | The chemical shift is typical for a fluorine atom in a fluoroethyl group. The large two-bond coupling to the geminal protons and the smaller three-bond coupling to the vicinal protons will result in a complex multiplet. |

Comparative Analysis with Alternative Compounds

To substantiate our predictions, we will compare the expected spectral features of 2-amino-N-(2-fluoroethyl)acetamide HCl with the known data for its non-fluorinated and trifluorinated analogs.

Alternative 1: 2-amino-N-ethylacetamide HCl (Non-fluorinated Analog)

The absence of fluorine simplifies the NMR spectra of this compound, providing a baseline for understanding the electronic effects of fluorination.

Table 2: NMR Data for 2-amino-N-ethylacetamide HCl

| Nucleus | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) | Multiplicity (1H) |

| C=O | ~172 | - | - |

| CH2-NH3+ | ~41 | ~3.6 | Singlet |

| N-CH2 | ~35 | ~3.2 | Quartet |

| CH3 | ~15 | ~1.1 | Triplet |

Note: Exact chemical shifts can vary with solvent and concentration.

Alternative 2: 2-amino-N-(2,2,2-trifluoroethyl)acetamide HCl (Trifluoro-analog)

The presence of a CF3 group dramatically alters the electronic environment and introduces strong C-F and H-F couplings.

Table 3: NMR Data for 2-amino-N-(2,2,2-trifluoroethyl)acetamide HCl

| Nucleus | 13C Chemical Shift (ppm) | 19F Chemical Shift (ppm) | Multiplicity (13C) | 1H Chemical Shift (ppm) | Multiplicity (1H) |

| C=O | ~168 | - | Singlet | - | - |

| CH2-NH3+ | ~42 | - | Singlet | ~3.7 (br s) | Broad Singlet |

| N-CH2 | ~41 | - | Quartet (2JCF ≈ 3-5 Hz) | ~4.0 (m) | Multiplet |

| CF3 | ~125 | ~ -75 | Quartet (1JCF ≈ 280 Hz) | - | - |

Note: The 1H NMR data for the trifluoro-analog shows a broad singlet for the amine protons and a multiplet for the methylene protons adjacent to the amide nitrogen.[1]

Experimental Protocols

To obtain high-quality 13C and 19F NMR spectra for these types of compounds, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its high boiling point, which allows for variable temperature studies if needed. Deuterated water (D2O) or methanol (CD3OD) are also viable alternatives.

-

Sample Concentration: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

13C NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 scans to achieve adequate signal-to-noise, as 13C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

19F NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer with a fluorine-capable probe.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A wide spectral width should be used initially (e.g., -50 to -250 ppm) and then narrowed based on the observed signal.

-

Number of Scans: 16 to 64 scans are typically sufficient due to the high sensitivity of the 19F nucleus.

-

Relaxation Delay (d1): 1-2 seconds.

Visualizing Molecular Structure and NMR Workflow

Caption: Workflow for NMR characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C and 19F NMR characteristics of 2-amino-N-(2-fluoroethyl)acetamide HCl. By leveraging data from analogous non-fluorinated and trifluorinated compounds, we have established a solid framework for interpreting the expected spectra of this important synthetic building block. The detailed experimental protocols and comparative data serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling them to confidently characterize similar fluorinated molecules and accelerate their research endeavors. The principles outlined herein underscore the power of NMR spectroscopy as a tool for detailed molecular characterization, even in the absence of previously published experimental data.

References

-

N-ethylacetamide. PubChem. [Link]

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97%. Ottokemi. [Link]

-

The 1H NMR spectra of pure N-methylacetamide liquid. ResearchGate. [Link]

-

2-Amino-N-(2,2,2-Trifluoroethyl)acetamide Hydrochloride. Hangzhou Longshine Bio-Tech. [Link]

-

2-amino-N-ethylacetamide hydrochloride. PubChem. [Link]

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem. [Link]

-

Supporting Information. Semantic Scholar. [Link]

-

Acetamide, n-(2-chloroethyl)-2-fluoro- (C4H7ClFNO). PubChemLite. [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Acetamide, N-(2-chloroethyl)-2-fluoro-. PubChem. [Link]

-

Acetamide, 2-fluoro-N-(naphthyl)-. PubChem. [Link]

Sources

Technical Guide: 2-Amino-N-(2-fluoroethyl)acetamide HCl vs. Non-Fluorinated Analogs

The following technical guide provides an in-depth comparison of 2-amino-N-(2-fluoroethyl)acetamide HCl against its non-fluorinated and poly-fluorinated analogs. This analysis is designed for medicinal chemists and formulation scientists evaluating linker strategies and metabolic stability.

Content Type: Comparative Analysis & Experimental Guide Subject: Bioisosteric Replacement & Metabolic Stability in Glycine-Amide Linkers

Executive Summary: The "Fluorine Effect" in Linker Design

In drug discovery, the transition from a standard ethyl group to a 2-fluoroethyl group is rarely a trivial substitution; it is a calculated maneuver to modulate physicochemical properties without altering steric bulk.

2-amino-N-(2-fluoroethyl)acetamide HCl (Structure:

Comparative Analysis: Physicochemical & Biological Properties

The following table contrasts the target compound with its direct non-fluorinated analog and the highly stable trifluoro-analog (a key intermediate in Fluralaner synthesis).

Table 1: Physicochemical Profile Comparison[1]

| Feature | N-Ethyl Analog | 2-Fluoroethyl Target | 2,2,2-Trifluoroethyl Analog |

| Structure | |||

| Van der Waals Radius | ~2.0 Å (H) | 1.47 Å (F) - Steric Mimic | Bulky |

| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate (Modulated) | High (Lipophilic) |

| Metabolic Stability | Low (Susceptible to CYP oxidation) | High (Blocks | Very High |

| Conformation | Flexible (Anti-periplanar preferred) | Rigid (Gauche preference) | Rotational Barrier |

| Amide H-Bond Donor | Weak | Strong (Inductive effect) | Very Strong |

Mechanistic Insights

1. The Gauche Effect & Conformation

Unlike the ethyl group, which prefers an anti conformation to minimize steric strain, the 2-fluoroethyl group adopts a gauche conformation (

-

Impact: This pre-organizes the linker, potentially reducing the entropic penalty upon binding to a protein target.

2. Metabolic Blocking (The "Soft Spot")

Alkyl chains are prone to oxidation by Cytochrome P450 (CYP450) enzymes, typically at the terminal (

-

N-Ethyl Analog: Rapidly hydroxylated at the

or -

2-Fluoroethyl Target: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Fluorine's electronegativity also deactivates adjacent C-H bonds against radical abstraction by CYP450 iron-oxo species.

3. Electronic Modulation (pKa)

Fluorine is highly electronegative. Through the inductive effect (

-

Result: The amide proton (

) becomes more acidic (better Hydrogen Bond Donor), potentially strengthening interactions with target residues (e.g., carbonyls in the binding pocket).

Visualizing the Mechanism

The following diagram illustrates the structural differences and the metabolic blocking mechanism.

Figure 1: Comparison of metabolic fate and conformational preference between ethyl and fluoroethyl linkers.

Experimental Protocols

To validate the advantages of 2-amino-N-(2-fluoroethyl)acetamide HCl, use the following self-validating protocols.

Protocol A: Synthesis via Mixed Anhydride Coupling

Rationale: Direct reaction of fluoroethylamine with glycine derivatives requires activation. The mixed anhydride method minimizes racemization and side reactions.

Reagents:

-

Boc-Gly-OH (N-protected glycine)

-

2-Fluoroethylamine Hydrochloride

-

Isobutyl chloroformate (IBCF) & N-Methylmorpholine (NMM)

-

4M HCl in Dioxane (for deprotection)

Workflow:

-

Activation: Dissolve Boc-Gly-OH (1.0 eq) and NMM (1.1 eq) in dry THF at -15°C. Add IBCF (1.05 eq) dropwise. Stir for 15 min to form the mixed anhydride.

-

Coupling: Add 2-Fluoroethylamine HCl (1.1 eq) and NMM (1.1 eq) to the mixture.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours. Monitor by TLC/LC-MS.

-

Workup: Evaporate THF, dissolve in EtOAc, wash with 5% citric acid, sat.

, and brine. Dry over -

Deprotection: Treat the intermediate with 4M HCl/Dioxane for 1 hour at RT. Precipitate the final product (HCl salt) with diethyl ether.

Protocol B: Microsomal Stability Assay (In Vitro)

Rationale: To quantify the metabolic stability improvement over the non-fluorinated analog.

Materials:

-

Pooled Liver Microsomes (Human/Rat)

-

NADPH Regenerating System

-

Test Compounds: 2-amino-N-(2-fluoroethyl)acetamide HCl vs. N-ethyl analog.

Step-by-Step:

-

Pre-incubation: Mix microsomes (0.5 mg/mL protein) with test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

-

Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).-

Expectation: The fluoroethyl analog should show a significantly longer half-life (

) than the ethyl analog.

-

Synthesis & Validation Workflow Diagram

Figure 2: Synthetic pathway and transition to biological validation.

References

-

Grokipedia. "Fluoroethyl: Organofluorine functional group properties and applications." Grokipedia Chemical Database. 1[2]

-

National Institutes of Health (NIH). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PubMed Central. 3

-

Royal Society of Chemistry (RSC). "Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative." RSC Publishing. 2

-

PubChem. "2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) Properties."[2][4][1][5][6][7] National Library of Medicine. 8

-

Beilstein Journals. "Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif." Beilstein Journal of Organic Chemistry. 9

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride | 1171331-39-7 [chemicalbook.com]

- 6. apicule.com [apicule.com]

- 7. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97% 1171331-39-7 India [ottokemi.com]

- 8. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]

Safety Operating Guide

2-amino-N-(2-fluoroethyl)acetamide hydrochloride proper disposal procedures

Topic:

IMMEDIATE ACTION CARD: STOP AND ASSESS

Status: HIGH HAZARD PRECURSOR Primary Risk: "Lethal Synthesis" (Metabolic activation to Fluoroacetate) Immediate Directive: Do NOT dispose of this compound in standard general organic waste streams without specific segregation. Do NOT pour down the drain.

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I must clarify a critical misconception often found in the laboratory: treating fluorinated building blocks as standard organic salts.

2-amino-N-(2-fluoroethyl)acetamide hydrochloride is not merely an irritant.[1][2][3][4][5] It is a structural analog of 2-fluoroacetamide (Compound 1081), a potent rodenticide. While the parent compound itself may possess moderate toxicity, its metabolic or environmental degradation releases 2-fluoroethylamine , which is oxidatively metabolized in biological systems to fluoroacetate .

Fluoroacetate mimics acetate in the Krebs cycle (TCA cycle), condensing with oxaloacetate to form fluorocitrate . Fluorocitrate irreversibly inhibits aconitase, causing a fatal accumulation of citrate and halting cellular respiration. This process is known as "Lethal Synthesis."[6]

Therefore, disposal procedures must prevent:

-

Biological exposure: Inhalation of dust or skin contact.

-

Environmental release: Leaching into water tables where hydrolysis can occur.

-

Incompatible mixing: Acidic or basic waste streams that accelerate hydrolysis to the toxic amine.

Mechanism of Toxicity (The Scientific Basis)

To justify the stringent disposal protocols, we must visualize the metabolic pathway that converts this laboratory reagent into a mitochondrial poison.

Figure 1: The "Lethal Synthesis" pathway. Note that the parent compound is a precursor to fluoroacetate, necessitating its handling as an acutely toxic material.

Detailed Disposal Protocols

A. Solid Waste (Pure Compound or Spill Residue)

Protocol: Segregated Incineration (Lab Pack) Waste Code Recommendation: Non-Regulated Acutely Toxic (Unless specifically P-listed by local state law, treat as P057 equivalent for safety).

| Step | Action | Scientific Rationale |

| 1 | Isolate | Place the substance in a screw-top glass jar or high-density polyethylene (HDPE) container. Do not use metal cans if the salt is acidic (HCl) to prevent corrosion. |

| 2 | Labeling | Label clearly: "TOXIC: FLUORINATED AMIDE - DO NOT OPEN. INCINERATE ONLY." Add the GHS Skull & Crossbones pictogram. |

| 3 | Secondary Containment | Place the primary container inside a clear, sealable plastic bag (Zip-lock) to prevent dust release during transport. |

| 4 | Manifesting | Declare to your waste vendor as a "Fluorinated Organic Solid, Toxic." Explicitly request High-Temperature Incineration . |

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Protocol: Segregated Organic Waste (Halogenated)

| Step | Action | Scientific Rationale |

| 1 | Segregation | DO NOT mix with general "Non-Halogenated" solvents. DO NOT mix with strong acids or bases (which catalyze hydrolysis to the toxic amine). |

| 2 | Container | Use a dedicated "Halogenated/Toxic" waste carboy. Ensure the carboy is compatible with the solvent matrix (e.g., DMSO, Methanol). |

| 3 | pH Check | Ensure the waste stream is Neutral (pH 6-8). If the solution is strongly acidic or basic, neutralize cautiously before adding to the drum to prevent in-drum hydrolysis and gas evolution. |

| 4 | Destruction | The waste vendor must incinerate this stream at >1100°C with flue gas scrubbing. This temperature is required to break the C-F bond and capture the resulting HF (Hydrogen Fluoride) gas. |

Decontamination of Surfaces and Equipment

If a spill occurs, you must remove the material without generating dust or creating a more toxic solution.

The "Do Not" List:

-

DO NOT use Bleach (Sodium Hypochlorite): Oxidizers may react unpredictably with the amine moiety.

-

DO NOT use Strong Acids/Bases: These will cleave the amide bond, releasing 2-fluoroethylamine (volatile and toxic).

Recommended Decontamination Workflow:

Figure 2: Decontamination decision tree emphasizing physical removal over chemical neutralization to avoid generating toxic byproducts.

Regulatory & Logistics Data

Consult this table when filling out waste tags or communicating with Environmental Health & Safety (EHS) officers.

| Parameter | Specification | Notes |

| Waste Stream | Halogenated Organic / Toxic | Must be flagged for incineration. |

| RCRA Code (US) | Process Knowledge (Toxic) | While not explicitly P-listed, it behaves like P057 (2-Fluoroacetamide). Use D003 (Reactive) only if local regulations require it, but "Toxic" is the primary characteristic. |

| Incineration Temp | >1100°C (2000°F) | Required to destroy the C-F bond (Standard organic incineration at 850°C may be insufficient). |

| Incompatibility | Oxidizers, Strong Acids, Bases | Risk of hydrolysis to 2-fluoroethylamine or HF evolution. |

| DOT Shipping | Toxic Solid, Organic, N.O.S. | Likely UN 2811 (Verify with SDS/Vendor). |

References

-

Goncharov, N. V., et al. (2006).[7] Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Link

-

Timperley, C. M. (2000). Highly Toxic Fluorine Compounds. Fluorine Chemistry at the Millennium. Link

-

United States Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams (Analogous C-F Bond Destruction).Link

-

Proudfoot, A. T., et al. (2006). Sodium fluoroacetate poisoning.[3] Toxicological Reviews. Link

-

Pattison, F. L. M., & Peters, R. A. (1952). Toxic Aliphatic Fluorine Compounds.[5][8] Nature.[9] Link

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. SODIUM FLUOROACETATE (PIM 494) [inchem.org]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. gore-tex.com [gore-tex.com]

- 9. Ammonia - Wikipedia [en.wikipedia.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.